6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUNCZPNJGSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-chloro-3-nitropyridine
A highly efficient method for synthesizing imidazo[4,5-b]pyridine scaffolds involves using 2-chloro-3-nitropyridine as a starting material. This method entails a one-pot tandem process that includes a \$$S_NAr\$$ reaction, reduction, and heterocyclization.
React 2-chloro-3-nitropyridine with an amine in a water-isopropanol mixture (\$$H_2O-IPA\$$) at 80°C for 2 hours to form an N-substituted product.
Treat the resulting N-substituted product in situ with zinc dust (1 equivalent) and concentrated hydrochloric acid (0.5 equivalent) at 80°C and stir for 45 minutes to obtain N-substituted pyridine-2,3-diamines. The formation of amine products can be confirmed by a color change from yellow to blue in the reaction mixture and changes in the chemical shifts of aromatic regions in the \$$^1H\$$ NMR spectra of the crude products.
After the reaction is completed, filter off the zinc dust and treat the preformed diamines with aldehydes in \$$H2O-IPA\$$ without any metal catalyst for 10 hours to obtain the substituted imidazo[4,5-*b*]pyridines in excellent yield. Using polar protic solvents like methanol or ethanol gives good yields, but aprotic solvents like toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane result in lower yields under similar conditions, showing the advantage of using \$$H2O-IPA\$$ in the condensation stage.
General Procedure for the Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine:
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in \$$H_2O-IPA\$$ (5 mL, 1:1), add primary amine (1 equivalent) and stir for 5 minutes at room temperature. Heat the reaction mixture at 80°C for 2 hours to obtain the intermediate, monitored by TLC.
After completion of the reaction, add zinc (1 equivalent) and concentrated hydrochloric acid (0.5 equivalent) to the same reaction mixture. Heat the reaction mixture for 45 minutes at 80°C to obtain the diamine derivatives.
Subject the reaction mixture to centrifugation to remove zinc dust; then add substituted aldehydes (1 equivalent) to the same reaction mixture, and heat the reaction mixture for 10 hours at 85°C. Monitor the progress of the reaction by TLC.
Cool the reaction mixture to room temperature after completion, and extract with ethyl acetate (10 mL, twice). Dry the combined organic layer over anhydrous \$$MgSO_4\$$.
Evaporate the combined filtrate to obtain the crude compound, which is purified over a silica gel column (60–120 mesh) using 15% ethyl acetate in hexane as the eluent to obtain the corresponding 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives in excellent yields.
Alternative Synthesis Strategies
- N–C–N or N–C–N–C Bond Formation Imidazo[4,5-b]pyridine derivatives can be synthesized via N–C–N or N–C–N–C bond formation reactions. The N–C–N bond formation involves reacting diamines with aldehydes or excess carboxylic acids in the presence of \$$FeCl_3\$$ or aerial oxidation under heating. Pitchumani and co-workers have published the use of a recyclable \$$Al^{3+}\$$-exchanged K10 clay as solid acids catalyzed synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines. The N–C–N–C bond formation occurs via Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines, Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines, and Cu- and Pd-catalyzed amidation reaction of 3-amino-N-Boc-4-chloropyridine using ligands.
Synthesis of substituted 1H-imidazo(4,5-b)pyridine compounds
React 4-chloro-3-nitro-2-aminopyridine with trifluoroacetic anhydride to obtain 4-chloro-3-nitro-2-(trifluoroacetamido)pyridine, which, when hydrogenated, yields 7-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine, m.p., 170°-1°C.
Regioselective C2-Arylation of Imidazo[4,5-b]pyridines
Schemes have been developed for the synthesis of N3-methylimidazo[4,5-b]pyridine, N3-SEM, and Boc protected imidazo[4,5-b]pyridines, 6-bromoimidazo[4,5-b]pyridine, and alkyl-substituted N3-MEM-imidazo[4,5-b]pyridines. Suzuki cross-coupling can be used to synthesize 3-((2-methoxyethoxy)methyl)-6-phenyl-3H-imidazo[4,5-b]pyridine and 3-((2-methoxyethoxy)methyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine. An aminocarbonylation protocol can afford 3-((2-methoxyethoxy)methyl)-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce various substituents.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
- Substituted imidazo[4,5-b]pyridines with various functional groups.
- N-oxides and dihydro derivatives depending on the reaction conditions .
Scientific Research Applications
Kinase Inhibition
6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine has been identified as a potent kinase inhibitor. Studies have shown that derivatives of imidazo[4,5-b]pyridine can act as dual inhibitors for various kinases, such as FLT3 and Aurora kinases. These kinases are crucial in cancer cell proliferation and survival. A study highlighted the optimization of imidazo[4,5-b]pyridine-based compounds leading to the identification of effective dual inhibitors that are orally bioavailable for preclinical studies .
Antitubercular Activity
Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have identified several derivatives with low minimum inhibitory concentrations (MIC), indicating their potential as novel antitubercular agents. For instance, compounds derived from this scaffold showed MIC values as low as 0.5 μmol/L . The mechanism of action involves targeting specific enzymes crucial for the survival of the bacteria, making these compounds promising candidates for further development .
Anti-inflammatory Properties
Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. One study reported that certain derivatives could inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their potential use in treating conditions associated with inflammation . The ability to modulate pathways involving transcription factors like NF-κB further supports their therapeutic relevance in inflammatory diseases.
Synthesis and Structural Diversity
The synthesis of this compound can be achieved through various methods, including environmentally friendly approaches utilizing green solvents. Recent advancements have focused on developing efficient synthetic routes that allow for the rapid construction of this scaffold while maintaining structural diversity . Such methods not only enhance the yield but also facilitate the exploration of structure-activity relationships critical for drug development.
Case Study 1: Dual Kinase Inhibitors
A notable case study involved the synthesis of a new series of imidazo[4,5-b]pyridine derivatives aimed at inhibiting FLT3 and Aurora kinases. The synthesized compounds were evaluated for their biological activity and showed promising results in inhibiting cell proliferation in cancer cell lines .
Case Study 2: Antitubercular Screening
In another research initiative, a series of this compound derivatives were screened for antitubercular activity against Mycobacterium tuberculosis. The study revealed several compounds with potent activity and favorable pharmacokinetic profiles, indicating their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Kinase Inhibitors with Piperazine and Pyrazole Substituents
Example Compound :
- 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)
- Substituents: Pyrazole at position 2, piperazine at position 7.
- Activity : Optimized for kinase inhibition via enhanced hydrophobic interactions ().
- Key Difference : The piperazine and pyrazole groups improve binding to ATP pockets in kinases like AURKA, unlike the simpler methyl and chloro groups in the target compound .
Comparison Table :
*Calculated based on C₇H₆ClN₃.
Carcinogenic Heterocyclic Amines
Example Compound :
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Substituents: Amino group (2), phenyl (6). Activity: Carcinogenic in rodents, inducing DNA adducts (). Key Difference: The amino group at position 2 in PhIP is critical for mutagenicity, absent in the target compound .
Comparison Table :
| Compound | Substituents (Positions) | Carcinogenicity | DNA Adduct Formation |
|---|---|---|---|
| Target Compound | Cl (6), CH₃ (7) | Not reported | Unlikely |
| PhIP () | NH₂ (2), C₆H₅ (6) | High | Confirmed |
Derivatives with Altered Ring Fusion
Example Compound :
Ester and Carboxylate Derivatives
Example Compound :
- Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Substituents: Ethyl carboxylate (2). Activity: Improved solubility for drug formulation (). Key Difference: Carboxylate group enhances metabolic stability compared to the non-esterified target compound .
Anticancer and Antituberculotic Derivatives
Biological Activity
6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula CHClN and features an imidazo-pyridine core structure. The presence of the chlorine atom at the 6-position and the methyl group at the 7-position contributes to its unique pharmacological properties.
Research indicates that derivatives of imidazo[4,5-b]pyridine, including 6-chloro-7-methyl variants, exhibit biological activity through several mechanisms:
- Kinase Inhibition : These compounds are known to inhibit various kinases involved in cell signaling pathways critical for cancer progression. For instance, they have been identified as inhibitors of B-Raf and GSK3β kinases, which play essential roles in tumor growth and survival .
- Antimicrobial Activity : Some studies have reported that imidazo[4,5-b]pyridine derivatives demonstrate significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 0.8 μmol/L for specific analogs .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in clinical applications:
- Cancer Treatment : A study focused on dual FLT3/Aurora kinase inhibitors demonstrated that compounds based on imidazo[4,5-b]pyridine showed promising results in inhibiting tumor growth in preclinical models for acute myeloid leukemia .
- Infectious Diseases : The antitubercular properties of certain derivatives were explored through molecular docking studies, revealing strong interactions with target proteins involved in Mycobacterium tuberculosis metabolism .
Q & A
Q. What are the established synthetic methodologies for 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine?
The synthesis typically involves condensation reactions of substituted pyridine precursors. For example:
- Phase-transfer catalysis (PTC): Reacting 5-chloropyridine-2,3-diamine with methyl-substituted aldehydes in dimethylformamide (DMF) under PTC conditions yields the target compound .
- Formic acid-mediated cyclization: Boiling 5-methyl-3,4-diaminopyridine derivatives in formic acid facilitates ring closure to form the imidazo[4,5-b]pyridine core . Characterization often employs ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity validation .
Q. What are the key physicochemical properties of this compound?
- Molecular formula: C₇H₆ClN₃ (MW: 175.6 g/mol).
- Solubility: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the heterocyclic core and chloro-methyl substituents .
- Stability: The compound is hygroscopic and should be stored under inert conditions to prevent hydrolysis of the chloro group .
Q. How is structural elucidation performed for this compound?
- Spectroscopy: ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for imidazole carbons) confirm the fused ring system .
- Mass spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 176 .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for 6-chloro-7-methyl derivatives?
Discrepancies in biological assays (e.g., antioxidant vs. antidiabetic activity) often arise from:
- Substituent positioning: The chlorine at C6 and methyl at C7 influence steric and electronic interactions with targets like β-glucuronidase .
- Experimental design: Standardize assays (e.g., IC₅₀ measurements under controlled pH/temperature) to minimize variability . Cross-validation with molecular docking (e.g., AutoDock Vina) can reconcile bioactivity data by predicting binding affinities to enzymes like aldose reductase .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold for antimicrobial applications?
- Electron-withdrawing groups (EWGs): The chloro group enhances membrane penetration in Gram-negative bacteria by increasing lipophilicity (logP ~2.5) .
- Methyl group role: The C7-methyl reduces metabolic degradation, as shown in microsomal stability assays .
- Analog synthesis: Replace the methyl with trifluoromethyl or ethoxy groups to test biofilm inhibition .
Q. What computational approaches predict the reactivity of 6-chloro-7-methyl derivatives?
- DFT calculations: B3LYP/6-311G(d,p) models reveal the chloro group lowers HOMO-LUMO gaps (ΔE ~4.5 eV), favoring electrophilic attack at C2 .
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Catalyst optimization: Replace p-toluenesulfonic acid with milder catalysts (e.g., ZnCl₂) to reduce side reactions .
- Purification: Use preparative HPLC with C18 columns and acetonitrile/water gradients (10–90%) .
Q. What techniques validate the compound’s stability under biological conditions?
- Plasma stability assays: Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Forced degradation studies: Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
